3-Methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one
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Overview
Description
3-Methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one is a chemical compound with the molecular formula C9H17NOS2 and a molecular weight of 219.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly accessible sources. Generally, industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thiazepane ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
3-Methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its antidepressant properties.
Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one involves modulation of neurotransmitter systems in the brain. It is believed to enhance the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is thought to contribute to its antidepressant effects. The compound may also interact with other molecular targets and pathways, but these interactions are not fully understood.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a different chemical structure but similar therapeutic effects.
Imipramine: A tricyclic antidepressant used to treat depression and other mood disorders.
Clomipramine: Used primarily for the treatment of obsessive-compulsive disorder.
Uniqueness
3-Methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one is unique due to its specific chemical structure, which includes a thiazepane ring and a methylsulfanyl group. This structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-methylsulfanyl-1-(1,4-thiazepan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS2/c1-12-7-3-9(11)10-4-2-6-13-8-5-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDSGRJDOPPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864524-93-5 |
Source
|
Record name | 3-(methylsulfanyl)-1-(1,4-thiazepan-4-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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